DL-norvaline

Catalog No.
S1533213
CAS No.
760-78-1
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-norvaline

CAS Number

760-78-1

Product Name

DL-norvaline

IUPAC Name

2-aminopentanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)

InChI Key

SNDPXSYFESPGGJ-UHFFFAOYSA-N

SMILES

Array

solubility

83.9 mg/mL at 25 °C

Synonyms

alpha-aminovaleric acid, norvaline, norvaline, (DL)-isomer

Canonical SMILES

CCCC(C(=O)O)N

Isomeric SMILES

CCC[C@@H](C(=O)O)N

The exact mass of the compound Norvaline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 83.9 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203786. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. It belongs to the ontological category of non-proteinogenic alpha-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.

DL-norvaline is the racemic (DL) form of norvaline, a non-proteinogenic α-amino acid and a straight-chain isomer of the more common branched-chain amino acid, valine. As a racemic mixture, it contains equal parts D- and L-norvaline. This composition makes it a fundamentally different procurement choice compared to its enantiopure counterparts. Its primary utility is as a cost-effective synthetic building block or precursor in applications where chirality is either not required in the final product or is introduced in a subsequent step, such as through chemical or enzymatic resolution.

Substituting DL-norvaline with its enantiopure form, L-norvaline, or its structural isomer, L-valine, can lead to process failure or economic inefficiency. For chiral synthesis, such as in the preparation of the drug Perindopril from L-norvaline, using the DL-racemate would yield an undesired mixture of diastereomers, creating significant purification challenges. Conversely, procuring the more expensive, enantiomerically pure L-norvaline for an achiral application is economically unsound, as the synthesis of the DL-racemate is more direct and cost-effective. The structural difference between norvaline (straight-chain) and valine (branched-chain) also precludes direct substitution, as it impacts molecular interactions, enzyme binding, and the fragmentation patterns in mass spectrometry, making them analytically distinct.

Economic Advantage as a Racemic Precursor vs. Enantiopure Synthesis

The primary procurement driver for DL-norvaline is its position as an economical precursor for chiral norvaline. Standard chemical synthesis routes starting from achiral materials like n-pentanoic acid naturally produce the DL-racemic mixture. Obtaining enantiopure L- or D-norvaline requires additional, costly, and yield-reducing steps such as chemical or enzymatic resolution. For example, a common route to L-norvaline involves synthesizing the racemic intermediate, followed by resolution with L-tartaric acid, recrystallization, and hydrolysis, all of which add process complexity and cost compared to isolating the initial DL-norvaline product.

Evidence DimensionProcess Complexity for Synthesis
Target Compound DataDirect synthesis via bromination and ammonolysis of n-pentanoic acid yields the DL-racemate.
Comparator Or BaselineL-norvaline requires the synthesis of the DL-form followed by multiple resolution, recrystallization, and hydrolysis steps.
Quantified DifferenceAt least 3-4 additional process steps (resolution, recrystallization, hydrolysis, recovery) are required to obtain an enantiopure form from the racemate.
ConditionsStandard chemical synthesis from achiral precursors.

For applications that are achiral or use resolution internally, procuring DL-norvaline avoids the significant added cost of external enantiomeric separation.

Distinct Physical Properties: Differentiated Solubility and Handling from Enantiopure Forms

Racemic mixtures of amino acids often exhibit different physical properties, such as solubility and melting point, compared to their pure enantiomers. This is because the racemate can crystallize as a distinct compound with a different crystal lattice. For DL-norvaline, its reported solubility in water is 83.9 g/L. While a direct head-to-head study under identical conditions is not available, studies on the closely related L-norvaline show its solubility is highly dependent on the solvent system, and it is known that racemates and pure enantiomers can have significantly different solubilities. This difference is critical for process design, enabling selective crystallization or requiring different solvent systems for formulation and purification.

Evidence DimensionSolubility in Water
Target Compound Data83.9 g/L
Comparator Or BaselineL-Norvaline: Solubility data is available across various solvents, but a direct comparison at identical temperature/pH is not published. However, it is a well-established principle that racemic and chiral crystal forms have different solubilities.
Quantified DifferenceNot directly quantified, but the principle of differential solubility is a key factor in separation and formulation science.
ConditionsAqueous solution, standard temperature and pressure.

The unique solubility profile of DL-norvaline can be exploited for specific crystallization processes or may necessitate different handling and formulation protocols than its enantiopure counterparts.

Required Substrate for Dynamic Kinetic Resolution (DKR) Processes

Dynamic Kinetic Resolution (DKR) is an advanced synthetic strategy that converts an entire racemic mixture into a single, desired enantiomer, theoretically achieving 100% yield. This process explicitly requires a racemic starting material like DL-norvaline. In a typical DKR, one enantiomer is selectively transformed by an enzyme (e.g., an amidase or protease) while the other, unreactive enantiomer is continuously racemized in situ by a catalyst. This approach combines the cost-effectiveness of a racemic precursor with the high enantiopurity of a stereoselective process, making DL-norvaline the essential and most economical starting material for such advanced syntheses.

Evidence DimensionSubstrate Suitability for DKR
Target Compound DataServes as the essential 1:1 mixture of enantiomers required for the DKR process.
Comparator Or BaselineL-Norvaline or D-Norvaline: Unsuitable as a DKR substrate, as there is no second enantiomer to racemize and convert.
Quantified DifferenceEnables theoretical yields of up to 100% of a single enantiomer, versus a maximum of 50% for standard kinetic resolution without in-situ racemization.
ConditionsChemoenzymatic reaction combining a stereoselective enzyme with a racemization catalyst.

For manufacturing processes utilizing DKR to produce single-enantiomer products, procuring the racemic DL-norvaline is a fundamental process requirement.

Economical Feedstock for Chiral Amino Acid Production

As the direct output of common synthetic routes, DL-norvaline serves as the most cost-effective starting material for large-scale production of enantiopure D- or L-norvaline via subsequent resolution steps. This is relevant for manufacturing intermediates for pharmaceuticals where a specific enantiomer is required.

Starting Material for Advanced Dynamic Kinetic Resolution (DKR) Syntheses

In processes designed for high-yield production of a single enantiomer, DL-norvaline is the mandatory substrate. Its use in DKR allows for the theoretical conversion of 100% of the racemic material into the desired chiral product, a significant efficiency gain over classical resolution.

Synthesis of Achiral Derivatives and Materials

When used as a precursor for products where the final molecular structure is achiral or where stereochemistry is irrelevant (e.g., certain polymers, ligands for specific achiral catalysts, or as a component in nutritional supplement mixtures where both forms are utilized), DL-norvaline provides the required chemical scaffold without the premium cost of an enantiopure material.

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

-2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

117.078978594 Da

Monoisotopic Mass

117.078978594 Da

Heavy Atom Count

8

Melting Point

303°C

UNII

V639KTF2SZ

Other CAS

6600-40-4
760-78-1

Wikipedia

Norvaline

Use Classification

Cosmetics -> Antistatic

General Manufacturing Information

Norvaline: ACTIVE

Dates

Last modified: 08-15-2023

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